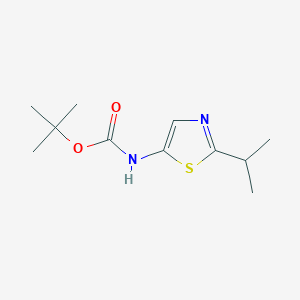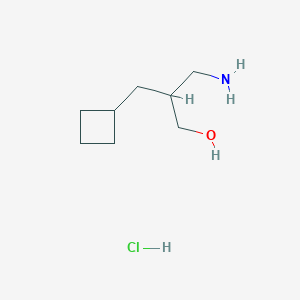
2-Ethyl-5-hydroxybenzonitrile
描述
2-Ethyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a benzene ring substituted with an ethyl group, a hydroxyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-hydroxybenzonitrile typically involves the nitration of 2-ethylphenol followed by a reduction process. One common method includes:
Nitration: 2-ethylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
2-Ethyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-ethyl-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of amides or carboxylic acids. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
2-Ethylphenol: Lacks the nitrile group, making it less reactive in certain synthetic applications.
5-Hydroxybenzonitrile: Lacks the ethyl group, which can influence its physical properties and reactivity.
2-Ethyl-4-hydroxybenzonitrile: Positional isomer with different reactivity due to the position of the hydroxyl group.
Uniqueness: 2-Ethyl-5-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and research studies.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further exploration and application.
属性
IUPAC Name |
2-ethyl-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIVWSHGUSDXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)





![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)





